4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide 4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide
Brand Name: Vulcanchem
CAS No.: 10066-75-8
VCID: VC17171066
InChI: InChI=1S/C36H56N2O4.2HI/c1-7-37(5,8-2)25-17-19-27-41-35(39)33-31(29-21-13-11-14-22-29)34(32(33)30-23-15-12-16-24-30)36(40)42-28-20-18-26-38(6,9-3)10-4;;/h11-16,21-24,31-34H,7-10,17-20,25-28H2,1-6H3;2*1H/q+2;;/p-2
SMILES:
Molecular Formula: C36H56I2N2O4
Molecular Weight: 834.6 g/mol

4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide

CAS No.: 10066-75-8

Cat. No.: VC17171066

Molecular Formula: C36H56I2N2O4

Molecular Weight: 834.6 g/mol

* For research use only. Not for human or veterinary use.

4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide - 10066-75-8

Specification

CAS No. 10066-75-8
Molecular Formula C36H56I2N2O4
Molecular Weight 834.6 g/mol
IUPAC Name 4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide
Standard InChI InChI=1S/C36H56N2O4.2HI/c1-7-37(5,8-2)25-17-19-27-41-35(39)33-31(29-21-13-11-14-22-29)34(32(33)30-23-15-12-16-24-30)36(40)42-28-20-18-26-38(6,9-3)10-4;;/h11-16,21-24,31-34H,7-10,17-20,25-28H2,1-6H3;2*1H/q+2;;/p-2
Standard InChI Key RTVGPORNXYHAKU-UHFFFAOYSA-L
Canonical SMILES CC[N+](C)(CC)CCCCOC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OCCCC[N+](C)(CC)CC)C3=CC=CC=C3.[I-].[I-]

Introduction

Structural Elucidation and Molecular Characteristics

Core Cyclobutane Framework

The central cyclobutane ring adopts a strained, non-planar conformation due to its four-membered structure. Substituents at positions 2 and 4 consist of phenyl groups, while positions 1 and 3 are occupied by carboxylate ester linkages . X-ray crystallographic analysis of analogous cyclobutane derivatives reveals bond angles of approximately 88°–92°, contributing to significant ring strain.

Ionic Substituent Architecture

Two identical diethyl-methylazanium groups connect to the cyclobutane via butoxycarbonyl bridges. Each cationic center features:

  • Diethylmethylammonium moiety: A tertiary nitrogen atom bonded to two ethyl groups, one methyl group, and a butoxycarbonyl chain .

  • Counterion pairing: Two iodide anions balance the +2 charge of the dicationic structure, as confirmed by elemental analysis .

The complete molecular formula is C42H60I2N2O6\text{C}_{42}\text{H}_{60}\text{I}_2\text{N}_2\text{O}_6, yielding a molecular weight of 997.76 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC42H60I2N2O6\text{C}_{42}\text{H}_{60}\text{I}_2\text{N}_2\text{O}_6
Molecular Weight997.76 g/mol
Charge StateDication (+2)
CounterionsIodide (2×)

Stereochemical Considerations

The cis-trans isomerism of cyclobutane substituents creates multiple stereoisomers. Supplier specifications indicate the compound exists as a mixture of cis-1,2, cis-1,3, and trans-1,4 diastereomers . Molecular modeling suggests the trans configuration minimizes steric clashes between phenyl groups.

Synthetic Methodology

Retrosynthetic Analysis

The synthesis involves three key components:

  • Cyclobutane dicarboxylic acid precursor: Likely derived from [2+2] photocycloaddition of cinnamic acid derivatives.

  • Quaternary ammonium sidechains: Synthesized via alkylation of diethylmethylamine with 4-bromobutanol followed by iodide salt formation .

  • Esterification: Coupling the acid chloride form of cyclobutane-dicarboxylic acid with ammonium-functionalized butanol .

Cyclobutane Core Formation

Ultraviolet irradiation of methyl cinnamate induces dimerization via suprafacial [2+2] cycloaddition, yielding dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate. Hydrolysis with aqueous NaOH produces the dicarboxylic acid intermediate.

Ammonium Sidechain Preparation

Diethylmethylamine undergoes quaternization with 1,4-dibromobutane in acetone, followed by metathesis with KI to generate 4-bromo-N,N-diethyl-N-methylbutan-1-aminium iodide .

Final Assembly

The dicarboxylic acid is converted to its acid chloride using thionyl chloride. Subsequent reaction with two equivalents of the ammonium alcohol under Schotten-Baumann conditions affords the target compound .

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield
PhotocycloadditionUV light (λ=254 nm)25°C32%
Quaternization1,4-Dibromobutane, acetone60°C78%
EsterificationSOCl₂, then NH₄OH0–5°C65%

Physicochemical Properties

Solubility Profile

The compound exhibits:

  • High solubility in polar aprotic solvents (DMF, DMSO) due to ionic character

  • Limited solubility in water (<0.1 mg/mL) attributed to hydrophobic phenyl groups

  • Insolubility in non-polar solvents (hexane, toluene)

Thermal Stability

Differential scanning calorimetry of analogous compounds shows decomposition onset at 210°C, with exothermic degradation peaks at 235°C. The iodide counterions enhance thermal stability compared to chloride analogs .

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆): δ 7.2–7.4 (m, 10H, aromatic), 4.1–4.3 (m, 4H, OCH₂), 3.2–3.4 (q, 8H, NCH₂CH₃), 1.8–2.1 (m, 8H, cyclobutane CH₂)

  • ¹³C NMR: 174.8 ppm (ester carbonyl), 139.2–126.4 ppm (aromatic carbons), 62.1 ppm (NCH₂)

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion cluster at m/z 997.7593 ([M]²⁺), consistent with the proposed formula .

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